2,7-Di-tert-butyl-9H-fluoren-9-ol
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Overview
Description
2,7-Di-tert-butyl-9H-fluoren-9-ol: is a fluorene derivative characterized by the presence of two tert-butyl groups at the 2 and 7 positions and a hydroxyl group at the 9 position. This compound is known for its stability and unique chemical properties, making it a valuable substance in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Di-tert-butyl-9H-fluoren-9-ol typically involves the following steps:
Starting Material: The synthesis begins with 2,7-Di-tert-butylfluorene.
Oxidation: The fluorene derivative is oxidized to form 2,7-Di-tert-butyl-9H-fluoren-9-one.
Reduction: The ketone group in 2,7-Di-tert-butyl-9H-fluoren-9-one is then reduced to form the hydroxyl group, resulting in this compound
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same oxidation and reduction steps, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,7-Di-tert-butyl-9H-fluoren-9-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ketone can be reduced back to the hydroxyl group.
Substitution: The tert-butyl groups can participate in substitution reactions under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and acids can facilitate substitution reactions
Major Products:
Oxidation: 2,7-Di-tert-butyl-9H-fluoren-9-one.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
2,7-Di-tert-butyl-9H-fluoren-9-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,7-Di-tert-butyl-9H-fluoren-9-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways Involved: It can modulate various biochemical pathways, including oxidative stress response and signal transduction
Comparison with Similar Compounds
2,7-Di-tert-butyl-9H-fluoren-9-one: The oxidized form of 2,7-Di-tert-butyl-9H-fluoren-9-ol.
2,7-Di-tert-butylfluorene: The precursor in the synthesis of this compound.
9-Fluorenemethanol: A related compound with a hydroxyl group at the 9 position but without the tert-butyl groups
Uniqueness: this compound is unique due to the presence of the tert-butyl groups, which provide steric hindrance and enhance the compound’s stability. This makes it particularly valuable in applications requiring stable and robust chemical structures .
Properties
Molecular Formula |
C21H26O |
---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
2,7-ditert-butyl-9H-fluoren-9-ol |
InChI |
InChI=1S/C21H26O/c1-20(2,3)13-7-9-15-16-10-8-14(21(4,5)6)12-18(16)19(22)17(15)11-13/h7-12,19,22H,1-6H3 |
InChI Key |
UPLUCIYONFDIEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C3=C(C2O)C=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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